Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
Overview
Description
Methyl 6-(5-bromo-2-methoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C14H15BrN2O3S and its molecular weight is 371.25 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is 369.99868 g/mol and the complexity rating of the compound is 469. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiviral Activity
Research on pyrimidine derivatives, including variations similar to the specified compound, has revealed their potential in inhibiting retrovirus replication in cell culture. For instance, some 5-substituted 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication, notably against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, demonstrating the antiviral capabilities of these compounds. However, it's important to note that the specific activities can vary based on the substituents and the structure of the pyrimidine derivatives (Hocková et al., 2003).
Synthetic Methodologies
The compound falls under a category of pyrimidines that can be synthesized using the Biginelli reaction, a multi-component chemical reaction that combines an aldehyde, a β-keto ester, and urea or thiourea to form dihydropyrimidinones. Research has expanded on the Biginelli reaction to produce various functionalized pyrimidines, showcasing the versatility and potential of these compounds in different scientific applications (Gein et al., 2020). The advancements in synthetic methodologies enable the creation of diverse pyrimidine derivatives with potential biological and chemical utilities.
Crystal Structure Analysis
Crystal structure analysis is crucial for understanding the conformation and molecular geometry of chemical compounds, including pyrimidine derivatives. Studies have been conducted to analyze the crystal structures of reduced pyrimidine derivatives, providing insights into their molecular arrangements and potential interactions. Such analyses are essential for predicting the reactivity and stability of these compounds, as well as their potential applications in various scientific fields (Begum & Vasundhara, 2009).
Future Directions
Properties
IUPAC Name |
methyl 4-(5-bromo-2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-7-11(13(18)20-3)12(17-14(21)16-7)9-6-8(15)4-5-10(9)19-2/h4-6,12H,1-3H3,(H2,16,17,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPFNJZQUJYSCNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=S)N1)C2=C(C=CC(=C2)Br)OC)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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